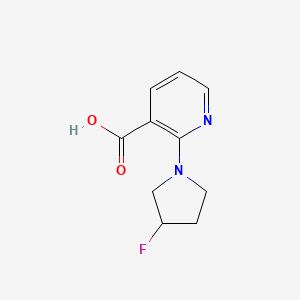

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Vue d'ensemble

Description

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound imparts unique physical, chemical, and biological properties. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate to yield the fluorinated aromatic compound . Another method is the Umemoto reaction, which uses hypervalent iodine reagents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that compounds similar to 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid exhibit affinity for trace amine-associated receptors (TAARs), particularly TAAR1. This receptor has been implicated in several neurological conditions, including:

- Schizophrenia

- Depression

- Anxiety Disorders

These compounds may offer new avenues for treatment by modulating neurotransmitter systems without the side effects commonly associated with traditional therapies .

Pain Management

The compound has shown promise as a selective blocker of sodium channels, specifically Na v 1.7, which is crucial in pain signaling pathways. Studies have demonstrated that derivatives of this compound can effectively manage both inflammatory and neuropathic pain in rodent models. The design of these molecules focuses on enhancing selectivity and minimizing adverse effects, making them viable candidates for further clinical development .

Cancer Treatment

Emerging research suggests that this compound may play a role in cancer therapy by inhibiting specific protein kinases involved in tumor progression. Abnormal activity of kinases such as IKKε and TBK1 has been linked to various cancers, and compounds targeting these pathways could be beneficial in treating malignancies .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid involves its interaction with

Activité Biologique

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a synthetic compound derived from nicotinic acid, which is part of the vitamin B3 family. This compound has garnered attention due to its potential biological activities, particularly in relation to neuroprotection, metabolic regulation, and its interaction with nicotinic acetylcholine receptors (nAChRs). This article presents a detailed examination of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The biological activity of this compound can be attributed to several mechanisms:

- Nicotinic Receptor Modulation : The compound interacts with nAChRs, which are involved in neurotransmission and have implications in cognitive functions and neurodegenerative diseases.

- Neuroprotective Effects : Similar to other nicotinic acid derivatives, it may exhibit protective effects against neurotoxic agents such as amyloid beta (Aβ), which is implicated in Alzheimer's disease.

- Regulation of Lipid Metabolism : It may play a role in modulating lipid profiles and improving metabolic parameters through pathways similar to those activated by niacin.

Neuroprotective Effects

A study investigating the neuroprotective potential of nicotinic acid derivatives found that compounds like this compound could mitigate the cytotoxic effects induced by Aβ in neuronal cell lines. Pre-treatment with the compound significantly increased cell viability and reduced lactate dehydrogenase (LDH) release, indicating decreased cell death. Furthermore, it preserved mitochondrial function by maintaining membrane potential and regulating apoptotic pathways .

Case Studies

While direct case studies on this compound are scarce, parallels can be drawn from studies on related compounds:

- Pellagra Case Report : A case study highlighted the impact of niacin deficiency leading to pellagra, where supplementation with nicotinamide resulted in significant recovery. This underscores the importance of niacin derivatives in metabolic health .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, compounds that modulate nAChRs have shown promise in reducing cognitive decline and neuronal damage associated with Aβ toxicity. The potential role of this compound in these pathways remains an area for further exploration .

Data Summary

Propriétés

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-7-3-5-13(6-7)9-8(10(14)15)2-1-4-12-9/h1-2,4,7H,3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOYHFICUUMQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.